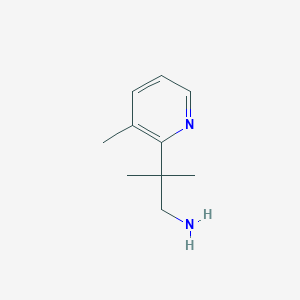

2-Methyl-2-(3-methylpyridin-2-yl)propan-1-amine

説明

2-Methyl-2-(3-methylpyridin-2-yl)propan-1-amine is a chemical compound with the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol . It is characterized by the presence of a pyridine ring substituted with a methyl group and an amine group attached to a propan-1-amine backbone . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(3-methylpyridin-2-yl)propan-1-amine typically involves the reaction of 3-methylpyridine with a suitable alkylating agent under controlled conditions . One common method involves the alkylation of 3-methylpyridine with 2-chloropropane in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity . The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale production .

化学反応の分析

Types of Reactions

2-Methyl-2-(3-methylpyridin-2-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine or pyridine.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted amine derivatives.

科学的研究の応用

Medicinal Chemistry

Pharmacological Properties

The compound has been explored for its potential as a pharmacological agent. Research indicates that derivatives of this compound exhibit activity against various biological targets, including receptors involved in pain modulation and inflammation. For instance, related compounds have shown affinity for the κ-opioid receptor (KOR), which is crucial in analgesic pathways. A study highlighted that certain derivatives could effectively block KOR-mediated analgesia, indicating their potential use in pain management therapies .

Case Study: KOR Antagonists

A notable example is PF-04455242, a compound structurally related to 2-Methyl-2-(3-methylpyridin-2-yl)propan-1-amine. It demonstrated high affinity for KOR with minimal interaction with μ-opioid receptors, suggesting a favorable profile for developing non-addictive pain relief medications . This specificity is critical in reducing side effects commonly associated with traditional opioids.

Agrochemical Applications

Herbicide Development

The compound serves as an intermediate in synthesizing herbicides and pesticides. Its structure allows for modifications that enhance herbicidal activity while minimizing environmental impact. For example, derivatives have been used to develop selective herbicides that target specific weed species without harming crops .

Data Table: Herbicides Derived from 2-Methyl Compounds

| Herbicide Name | Active Ingredient | Mode of Action |

|---|---|---|

| Atrazine | 2-Chloro-4-(ethylamino)-6-(isopropylamino)-s-triazine | Inhibits photosynthesis |

| Glyphosate | N-(phosphonomethyl)glycine | Inhibits amino acid synthesis |

| Imazapyr | 2-[4-(5-Ethyl-1,3-thiazol-2-yl)]pyridine | Disrupts plant growth regulation |

Materials Science

Polymer Additives

In materials science, this compound is utilized as an additive in the production of polymers and coatings. Its amine functionality allows it to act as a curing agent or cross-linker, enhancing the mechanical properties and durability of polymer matrices. This application is particularly relevant in creating advanced materials for automotive and aerospace industries.

Synthesis and Characterization

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions that start from readily available precursors. The synthetic pathways often include amination reactions, alkylation processes, and purification steps to ensure high yields and purity.

Characterization Techniques

Characterization of the synthesized compound is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. These methods confirm the structural integrity and functional group presence essential for its intended applications.

作用機序

The mechanism of action of 2-Methyl-2-(3-methylpyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways . The compound may act as a ligand, binding to receptors or enzymes and modulating their activity . The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

Uniqueness

2-Methyl-2-(3-methylpyridin-2-yl)propan-1-amine is unique due to its specific substitution pattern on the pyridine ring and the presence of an amine group on the propan-1-amine backbone . This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

生物活性

2-Methyl-2-(3-methylpyridin-2-yl)propan-1-amine is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound, characterized by its branched aliphatic amine structure and a pyridine ring, exhibits interactions with various biological targets, suggesting its utility in pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the pyridine ring enhances its ability to engage in hydrogen bonding and π–π stacking interactions, which are crucial for receptor binding and enzyme modulation.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems and various receptors. Key mechanisms include:

- Receptor Binding : The compound may modulate neurotransmitter activity by binding to receptors involved in neurological functions.

- Enzyme Interaction : It has been shown to influence enzyme activity, particularly those related to neurodegenerative disorders.

Research Findings

Recent studies have explored the pharmacological potential of this compound:

- Neuroprotective Effects : Research indicates that compounds structurally similar to this compound can selectively inhibit neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases. Selective nNOS inhibitors have demonstrated improved bioavailability compared to traditional arginine mimetics, suggesting a promising pathway for developing neuroprotective agents .

- Antimicrobial Activity : Preliminary evaluations have indicated that derivatives of similar pyridine compounds exhibit moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for certain derivatives ranged from 4.69 µM to 22.9 µM against various bacterial strains . This suggests potential applications in treating bacterial infections.

- Therapeutic Applications : The structural features of this compound make it a candidate for further development as a therapeutic agent targeting neurological conditions and infections.

Case Studies

Several case studies highlight the biological relevance of compounds similar to this compound:

特性

IUPAC Name |

2-methyl-2-(3-methylpyridin-2-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-8-5-4-6-12-9(8)10(2,3)7-11/h4-6H,7,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJJYNPYYHBIGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(C)(C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80704615 | |

| Record name | 2-Methyl-2-(3-methylpyridin-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1232432-91-5 | |

| Record name | 2-Methyl-2-(3-methylpyridin-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。